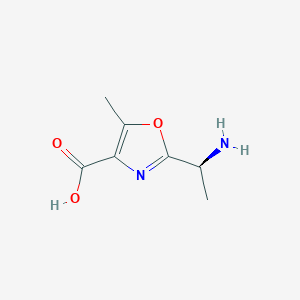
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral compound with a unique structure that includes an oxazole ring, an aminoethyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-hydroxy ketone and an amide.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxazole ring can be reduced under specific conditions to yield saturated heterocycles.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or carbodiimides are often used for esterification or amidation reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid: The racemic mixture of the compound.
2-(1-aminoethyl)-oxazole-4-carboxylic acid: A similar compound without the methyl group on the oxazole ring.
Uniqueness
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is unique due to its specific chiral configuration and the presence of the methyl group on the oxazole ring. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
404935-22-4 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-[(1S)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m0/s1 |
Clé InChI |
PUACPIPASJLDBL-VKHMYHEASA-N |
SMILES isomérique |
CC1=C(N=C(O1)[C@H](C)N)C(=O)O |
SMILES canonique |
CC1=C(N=C(O1)C(C)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















